molecular formula C15H16FNO3S2 B2634450 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2191266-59-6

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No. B2634450
CAS RN: 2191266-59-6
M. Wt: 341.42
InChI Key: DBIUKLRYRRQDLB-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis and structural analysis of compounds closely related to “1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine.” Notably, the synthesis of novel Schiff bases using related compounds demonstrated significant antimicrobial activity, emphasizing the potential pharmaceutical applications of such molecules (Puthran et al., 2019). Additionally, the detailed study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a structural similarity, highlighted its potential as an antineoplastic agent, providing insights into molecular conformations and interactions (Banerjee et al., 2002).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer properties of similar molecules have been extensively studied. For instance, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide derivatives demonstrated potent anticancer effects and reduced toxicity, highlighting the therapeutic potential of these compounds in oncology (Wang et al., 2015). Furthermore, the investigation into the influence of pyrrolidine ring substituents on caspase inhibition underscores the significance of structural modifications in enhancing biological activity and potential medical applications (Limpachayaporn et al., 2013).

Agricultural and Environmental Applications

The degradation and metabolism of sulfonylurea herbicides in agricultural contexts, including compounds structurally related to the molecule , have been examined to understand their environmental impact and breakdown processes (Kim et al., 2003). These studies are crucial for assessing the ecological safety and proper use of such compounds in agriculture.

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-20-13-5-4-12(16)9-15(13)22(18,19)17-7-6-11(10-17)14-3-2-8-21-14/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIUKLRYRRQDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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